molecular formula C13H19NO3 B12994848 Methyl 3-amino-5-isobutoxy-4-methylbenzoate

Methyl 3-amino-5-isobutoxy-4-methylbenzoate

Cat. No.: B12994848
M. Wt: 237.29 g/mol
InChI Key: AGKJZZSHCOARNW-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-isobutoxy-4-methylbenzoate is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzoic acid and is characterized by the presence of an amino group, an isobutoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-isobutoxy-4-methylbenzoate typically involves the esterification of 3-amino-5-isobutoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance the efficiency of the esterification process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be used to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-isobutoxy-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-5-isobutoxy-4-methylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-isobutoxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active form of the compound. The isobutoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-butyramido-5-methylbenzoate: Similar structure but with a butyramido group instead of an isobutoxy group.

    Methyl 3-amino-5-fluorobenzoate: Contains a fluorine atom instead of an isobutoxy group.

    Methyl 3-amino-4-methylbenzoate: Lacks the isobutoxy group.

Uniqueness

Methyl 3-amino-5-isobutoxy-4-methylbenzoate is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in various fields of research.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-(2-methylpropoxy)benzoate

InChI

InChI=1S/C13H19NO3/c1-8(2)7-17-12-6-10(13(15)16-4)5-11(14)9(12)3/h5-6,8H,7,14H2,1-4H3

InChI Key

AGKJZZSHCOARNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCC(C)C)C(=O)OC)N

Origin of Product

United States

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